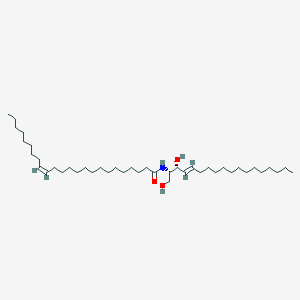

C24:1-Ceramide

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBNBBOSZJDKB-KPEYJIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415272 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54164-50-0 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. This enzymatic reaction produces ceramide, which can then be isolated and purified. The synthetic route can be summarized as follows:

Hydrolysis of Sphingomyelin: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide.

Isolation and Purification: The resulting ceramide is isolated and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of C24:1-Ceramide involves large-scale enzymatic hydrolysis of sphingomyelin, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

C24:1-Ceramide undergoes various chemical reactions, including:

Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.

Reduction: Reduction of ceramides can lead to the formation of dihydroceramides.

Substitution: Ceramides can undergo substitution reactions to form glycosphingolipids and sphingomyelins.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is used as a reducing agent.

Substitution: Glycosyltransferases are used to catalyze the formation of glycosphingolipids.

Major Products

Ceramide-1-Phosphate: Formed through oxidation.

Dihydroceramides: Formed through reduction.

Glycosphingolipids and Sphingomyelins: Formed through substitution.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

C24:1-Ceramid übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Zellsignalisierung: Ceramide wirken als sekundäre Botenstoffe in verschiedenen Signalwegen, einschließlich derer, die an Apoptose und Zelldifferenzierung beteiligt sind.

Apoptose: Ceramide fördern die Apoptose, indem sie Caspasen und andere pro-apoptotische Proteine aktivieren.

Mitochondriale Funktion: Ceramide hemmen die mitochondriale Atmungskette, was zur Freisetzung von Cytochrom c und zur Aktivierung des apoptotischen Weges führt.

Wirkmechanismus

C24:1-Ceramide exerts its effects through several molecular targets and pathways:

Cell Signaling: Ceramides act as second messengers in various signaling pathways, including those involved in apoptosis and cell differentiation.

Apoptosis: Ceramides promote apoptosis by activating caspases and other pro-apoptotic proteins.

Mitochondrial Function: Ceramides inhibit the mitochondrial respiratory chain, leading to the release of cytochrome c and the activation of the apoptotic pathway.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural Features of Comparable Ceramides

Key Structural Differences :

- Acyl Chain Length : The C24 chain in the target compound confers higher hydrophobicity compared to shorter-chain analogs (e.g., C16 or C22), influencing membrane integration and enzymatic processing .

- Double Bonds : The Z-15 double bond in the acyl chain distinguishes it from saturated analogs (e.g., hexadecanamide) and compounds with sphingoid-base unsaturation (e.g., 4E,11Z diene in mitochondrial ceramides) .

- Glycosylation: Unlike glycosylated derivatives (e.g., β-D-glucopyranosyloxy-containing analogs), the target compound lacks sugar moieties, impacting its solubility and receptor interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Biologische Aktivität

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex organic molecule with significant potential in biological research and therapeutic applications. Its unique structural features, including multiple hydroxyl and amide functional groups, suggest a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C36H69NO3

- Molecular Weight : 581.8 g/mol

- IUPAC Name : (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

The biological activity of (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide is primarily attributed to its interaction with specific molecular targets within biological systems:

- Lipid Metabolism : The compound acts as a probe for studying lipid metabolism due to its structural similarity to naturally occurring lipids.

- Enzyme Modulation : It selectively binds to enzymes involved in lipid metabolism and signaling pathways, potentially influencing their activity and modulating various biochemical pathways.

- Antioxidant Activity : The presence of hydroxyl groups endows the compound with antioxidant properties, allowing it to neutralize free radicals and reduce oxidative stress in cells.

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory responses, indicating that (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide may possess anti-inflammatory properties.

- Neuroprotective Potential : Research suggests that compounds with similar structures can influence neuronal health and function, indicating potential neuroprotective effects.

Comparative Analysis

To better understand the uniqueness of (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide compared to other compounds with similar structures, the following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Oleic Acid | Monounsaturated fatty acid | Widely used in food and cosmetics |

| Palmitoleic Acid | Monounsaturated fatty acid | Anti-inflammatory properties |

| Stearidonic Acid | Polyunsaturated fatty acid | Potential cardiovascular benefits |

| (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | Long-chain fatty acid with multiple hydroxyl groups | Antioxidant and anti-inflammatory effects; potential neuroprotective activity |

Case Studies and Research Findings

Recent studies have utilized computer-aided prediction models to assess the biological activity spectra of (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide. These studies indicate:

- Antioxidant Properties : Experimental data support the compound's ability to scavenge free radicals effectively.

- Inflammatory Response Modulation : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in cultured macrophages.

- Neuroprotective Effects : Animal model studies suggest that administration of this compound can improve outcomes in neurodegenerative disease models by reducing neuronal apoptosis.

Q & A

Basic: How can researchers confirm the stereochemical configuration of (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide during synthesis?

Methodological Answer:

The stereochemical configuration of this compound, including its seven defined stereocenters and double-bond geometries (4E and 15Z), requires a combination of chiral synthesis protocols and advanced spectroscopic validation.

- Chiral Synthesis: Use enantioselective catalysts or enzymatic methods to ensure the correct (2S,3R) configuration in the octadecenyl backbone and the (E) geometry at the C4 double bond .

- Validation Techniques:

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements of stereocenters and double-bond geometries.

- X-ray Crystallography: Resolve ambiguities in stereochemistry by obtaining single-crystal structures .

- Mass Spectrometry (MS): Coupled with fragmentation patterns to verify molecular integrity .

Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:

Purity and structural validation require multi-modal analytical workflows:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 210 nm for amide bonds) to assess purity (>95%) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm functional groups (e.g., hydroxyl, amide) via characteristic absorption bands (e.g., 3300 cm for -OH, 1650 cm for amide C=O) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNO) with <2 ppm mass error .

Advanced: How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions?

Methodological Answer:

Adopt a factorial design to isolate degradation pathways:

- Variables: Test pH (3–9), temperature (4–50°C), and light exposure (UV vs. dark) .

- Analytical Endpoints:

- Statistical Analysis: Apply ANOVA to identify significant factors (e.g., pH × temperature interactions) and optimize storage conditions .

Advanced: What experimental design considerations are critical when investigating the environmental fate of this compound in aquatic systems?

Methodological Answer:

Follow the INCHEMBIOL framework for environmental fate studies :

- Phase 1 (Laboratory):

- Hydrolysis Studies: Simulate freshwater (pH 7) and marine (pH 8.2) conditions with salinity controls.

- Photolysis: Exclude/use UV light (254 nm) to assess sunlight-driven degradation.

- Phase 2 (Field):

- Data Integration: Use fugacity models (e.g., EQC) to predict multi-compartment distribution .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar ceramide analogs?

Methodological Answer:

Address contradictions through mechanistic and comparative studies:

- Target Validation: Use CRISPR/Cas9 to knockout putative targets (e.g., sphingomyelinase) and confirm activity loss .

- Comparative Assays: Test analogs (e.g., PBS 57 derivatives) under identical conditions (e.g., cell lines, serum-free media) to isolate structure-activity relationships .

- Data Normalization: Account for batch-to-batch variability in lipid solubility by standardizing solvent systems (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis: Apply weighted Z-scores to harmonize data from heterogeneous studies (e.g., IC values across assays) .

Basic: What synthetic strategies are recommended for introducing the tetracos-15-enamide moiety while preserving stereochemical fidelity?

Methodological Answer:

- Stepwise Coupling:

- Stereochemical Preservation:

Advanced: How can computational methods enhance the study of this compound’s interaction with lipid membranes?

Methodological Answer:

Combine molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:

- MD Simulations:

- Use GROMACS with the CHARMM36 force field to simulate membrane insertion energetics .

- Analyze hydrogen bonding (e.g., hydroxyl groups with phospholipid headgroups) and lateral diffusion coefficients .

- QSAR: Train models on ceramide analogs to predict membrane permeability (log P) and critical micelle concentration (CMC) .

- Validation: Compare computational results with experimental data from Langmuir trough measurements .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Conduct synthesis/purification in fume hoods due to potential inhalation risks of organic solvents (e.g., chloroform) .

- Waste Disposal: Neutralize amide-containing waste with 1M NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.